molecular formula C17H26N2O3 B2614244 tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate CAS No. 1774905-33-7

tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B2614244
CAS No.: 1774905-33-7
M. Wt: 306.406
InChI Key: YJFYBXHGLMJUSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-methoxyphenyl substituent, and an amino group at the 4-position of the piperidine ring. This structure confers unique steric and electronic properties due to the bulky tert-butyl group and the electron-donating methoxy group on the aromatic ring . The amino group enhances nucleophilicity, facilitating reactions such as acylation and substitution, while the piperidine framework provides conformational flexibility, enabling diverse interactions in synthetic and biological contexts .

Properties

IUPAC Name

tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-8-17(18,9-11-19)13-6-5-7-14(12-13)21-4/h5-7,12H,8-11,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFYBXHGLMJUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the introduction of functional groups through substitution and oxidation reactions.

Pharmacological Studies

The compound exhibits potential biological activities, making it a subject of interest in pharmacological research. Studies have indicated its interactions with specific enzymes and receptors, which may modulate various biological pathways. This interaction is crucial for understanding its therapeutic potential in treating conditions related to enzyme dysfunctions or receptor activity modulation.

Neuropharmacology

Research has suggested that derivatives of piperidine compounds like this compound may possess neuroprotective properties. Investigations into its ability to inhibit critical enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, are ongoing. These studies aim to evaluate its potential role in treating Alzheimer's disease by preventing amyloid beta aggregation and reducing oxidative stress.

In Vitro Studies

A study focusing on the protective effects of this compound against neurotoxic agents demonstrated significant improvements in cell viability when astrocytes were exposed to amyloid beta peptide (Aβ 1-42). The results indicated that the compound could mitigate neurotoxicity, highlighting its potential as a neuroprotective agent.

In Vivo Studies

In animal models, specifically scopolamine-induced rat models of Alzheimer's disease, the compound was assessed for its effects on cognitive decline and oxidative stress markers. Although it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Summary Table of Biological Activities

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Electron-Withdrawing Groups (e.g., 3-fluorophenyl, trifluoromethyl): Improve metabolic stability and influence solubility. The CF₃ group in the trifluoromethyl analog introduces hydrophobicity, which may enhance blood-brain barrier penetration . Heterocyclic Substituents (e.g., pyridin-3-yl): Introduce hydrogen-bonding sites, improving interactions with biological targets such as enzymes or receptors .
  • Amino Group Reactivity: The primary amino group in all analogs facilitates nucleophilic reactions (e.g., acylation, alkylation), making these compounds versatile intermediates. For example, the pyridin-3-yl derivative’s amino group participates in Schiff base formation, useful in metal-organic frameworks .

Biological Activity

tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate, also known by its CAS number 1089280-53-4, is a compound that has garnered attention for its potential biological activities. This article aims to detail the synthesis, characterization, and biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3} with a molecular weight of 306.40 g/mol. The compound features a piperidine ring substituted with an amino group and a methoxyphenyl moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1089280-53-4
Molecular FormulaC17H26N2O3
Molecular Weight306.40 g/mol
IUPAC Nametert-butyl 4-(3-methoxyphenyl)-1-piperidinecarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl derivatives with tert-butyl piperidine carboxylates under controlled conditions to yield the desired product. The synthetic pathway often includes steps such as protection of functional groups and selective reactions to ensure high yields and purity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the modulation of neurotransmitter receptors and potential anticancer effects.

Neurotransmitter Receptor Modulation

Studies have shown that piperidine derivatives can interact with various neurotransmitter receptors, including GABA_A receptors and TRPV1 receptors. For example, modifications in the piperidine structure have been linked to enhanced activity at GABA_A receptors, indicating potential anxiolytic effects .

Anticancer Activity

In recent investigations, piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, one study reported that certain piperidine analogs induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin . This suggests that this compound may hold promise as a lead compound in cancer therapy.

Case Studies

  • GABA_A Modulation : A study synthesized a library of piperine analogs and evaluated their effects on GABA_A receptor modulation using Xenopus laevis oocytes. The findings indicated that certain modifications significantly enhanced chloride currents through these receptors .
  • Anticancer Evaluation : Another case study focused on the anticancer properties of piperidine derivatives, revealing that compounds with specific structural features exhibited superior cytotoxicity against various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

  • Piperidine core formation : Cyclocondensation of precursors like 3-methoxyphenylacetone with ammonia derivatives under reductive amination conditions.
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in anhydrous solvents (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
  • Optimization strategies :
    • Use catalytic hydrogenation for reductive steps to minimize byproducts.
    • Monitor reaction progress with HPLC or TLC to ensure intermediate purity.
    • Adjust solvent polarity (e.g., DMF for nucleophilic substitutions) to enhance yield .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the piperidine ring, Boc group, and methoxyphenyl substituents.
  • Mass spectrometry (HRMS or LC-MS) : Confirm molecular weight (C17H26N2O3C_{17}H_{26}N_2O_3, theoretical MW: 306.41 g/mol).
  • HPLC with UV detection : Assess purity (>95% recommended for biological studies).
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Fire hazards : Use CO2_2 or dry powder extinguishers; avoid water jets due to potential reactivity .
  • Waste disposal : Segregate organic waste and incinerate via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Electron-donating effects : The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration in CNS-targeted studies.
  • Steric considerations : Substituent positioning affects binding to receptors (e.g., σ or opioid receptors). Comparative studies with para-methoxy analogs can clarify positional effects .
  • Methodology :
    • Perform molecular docking with homology models of target proteins.
    • Synthesize analogs (e.g., 4-fluoro or 4-methylphenyl derivatives) for comparative bioassays .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo studies?

  • In vitro-in vivo extrapolation (IVIVE) : Account for metabolic differences using hepatocyte incubation or microsomal stability assays.
  • Dose normalization : Adjust for species-specific pharmacokinetics (e.g., allometric scaling).
  • Mechanistic toxicology : Use transcriptomics (RNA-seq) to identify pathways affected at varying doses .

Q. How can computational modeling guide the optimization of this compound for drug development?

  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity.
  • ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity profiles.
  • Free-energy perturbation (FEP) : Simulate binding affinity changes upon structural modifications .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Plasma stability : Test in human or rodent plasma at 37°C to estimate half-life.
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Parameter screening : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
  • Byproduct analysis : Identify impurities (e.g., de-Boc products) via GC-MS or NMR.
  • Reproducibility checks : Validate protocols across independent labs .

Q. What methodologies are effective for studying the compound’s interactions with cytochrome P450 enzymes?

  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA).
  • Metabolite profiling : Incubate with human liver microsomes and identify metabolites via UPLC-QTOF .

Q. How can the compound’s enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or derivatize with chiral auxiliaries.
  • Circular dichroism (CD) : Confirm enantiomer-specific optical activity.
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key synthetic steps .

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